molecular formula C6H13NO3 B12898074 2-Isopropoxyethyl carbamate CAS No. 67952-46-9

2-Isopropoxyethyl carbamate

Cat. No.: B12898074
CAS No.: 67952-46-9
M. Wt: 147.17 g/mol
InChI Key: WFGYALSKIQVJKA-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl carbamate is an organic compound characterized by its unique structure, which includes an isopropoxy group attached to an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropoxyethyl carbamate typically involves the reaction of 2-isopropoxyethanol with phosgene or its derivatives, such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:

2-Isopropoxyethanol+Phosgene2-Isopropoxyethyl carbamate+HCl\text{2-Isopropoxyethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Isopropoxyethanol+Phosgene→2-Isopropoxyethyl carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyethyl carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-isopropoxyethanol and carbon dioxide.

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2-Isopropoxyethanol and carbon dioxide.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxyethyl carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 2-isopropoxyethyl carbamate exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include enzymes with nucleophilic active sites.

Comparison with Similar Compounds

    Ethyl carbamate: Similar structure but lacks the isopropoxy group.

    Methyl carbamate: Contains a methyl group instead of an isopropoxy group.

    Propyl carbamate: Contains a propyl group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxyethyl carbamate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability compared to other carbamates.

Properties

CAS No.

67952-46-9

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-propan-2-yloxyethyl carbamate

InChI

InChI=1S/C6H13NO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)

InChI Key

WFGYALSKIQVJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(=O)N

Origin of Product

United States

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